molecular formula C6H13NO B2975624 [(3R)-Tetrahydropyran-3-yl]methanamine CAS No. 1300731-77-4

[(3R)-Tetrahydropyran-3-yl]methanamine

Cat. No.: B2975624
CAS No.: 1300731-77-4
M. Wt: 115.176
InChI Key: ZTCHEOLGUZDPAN-ZCFIWIBFSA-N
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Description

[(3R)-Tetrahydropyran-3-yl]methanamine is a chiral amine compound characterized by a tetrahydropyran ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-Tetrahydropyran-3-yl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydropyran ring.

    Functionalization: The ring is then functionalized to introduce the methanamine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (3R) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(3R)-Tetrahydropyran-3-yl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydropyran ring.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

[(3R)-Tetrahydropyran-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(3R)-Tetrahydropyran-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(3R)-Tetrahydropyran-3-yl]methanamine can be compared with other similar compounds, such as:

    Pyrrolidine: Another nitrogen-containing heterocycle with significant biological activity.

    Piperidine: A six-membered ring structure similar to tetrahydropyran but with a nitrogen atom.

    Morpholine: A compound with both oxygen and nitrogen in the ring, offering different chemical properties.

The uniqueness of this compound lies in its specific ring structure and chiral center, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R)-oxan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCHEOLGUZDPAN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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